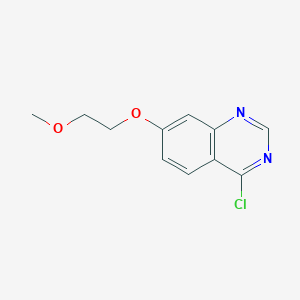

4-Chloro-7-(2-methoxyethoxy)quinazoline

Description

Kaempferol-3-O-(2',6'-di-O-trans-p-coumaroyl)-β-D-glucopyranoside is a flavonol glycoside characterized by a kaempferol aglycone core (a tricyclic structure with hydroxyl groups at positions 3, 5, 7, and 4') linked to a β-D-glucopyranosyl moiety. This glucopyranosyl unit is further acylated with two trans-p-coumaroyl groups at the 2' and 6' positions of the sugar . The compound has a molecular formula of C₃₉H₃₂O₁₅, a molecular weight of 740.662 g/mol, and a CAS registry number of 121651-61-4 . It is typically isolated as a yellow powder and is soluble in dimethyl sulfoxide (DMSO) or methanol for experimental applications .

This compound has been identified in multiple plant species, including Castanea mollissima (Chinese chestnut) , Tagetes patula (marigold) , and Ginkgo biloba (ginkgo) . Its bioactivities include:

- Anti-cancer activity: Demonstrates cytotoxic effects against colon cancer cells (COLO 320 DM) with higher potency than 5-fluorouracil, a standard chemotherapy agent .

- Anti-diabetic complications: Inhibits advanced glycation end-products (AGEs) and aldose reductase (AR), key pathways in diabetic neuropathy and retinopathy .

- Antimicrobial properties: Induces membrane damage in pathogenic bacteria like Staphylococcus aureus and Escherichia coli O157:H7, leading to cell lysis .

Properties

Molecular Formula |

C11H11ClN2O2 |

|---|---|

Molecular Weight |

238.67 g/mol |

IUPAC Name |

4-chloro-7-(2-methoxyethoxy)quinazoline |

InChI |

InChI=1S/C11H11ClN2O2/c1-15-4-5-16-8-2-3-9-10(6-8)13-7-14-11(9)12/h2-3,6-7H,4-5H2,1H3 |

InChI Key |

HCRPJBQQRTTWMS-UHFFFAOYSA-N |

SMILES |

COCCOC1=CC2=C(C=C1)C(=NC=N2)Cl |

Canonical SMILES |

COCCOC1=CC2=C(C=C1)C(=NC=N2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Flavonol glycosides with acylated sugar moieties are widely distributed in plants. Below is a systematic comparison of kaempferol-3-O-(2',6'-di-O-trans-p-coumaroyl)-β-D-glucopyranoside with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of Acylated Kaempferol Glycosides

Key Findings from Comparative Studies

Impact of Acylation Position: The 2',6'-di-O-trans-p-coumaroyl substitution in kaempferol glucopyranoside confers superior anti-cancer activity compared to mono-acylated analogs (e.g., 6''-O-trans-p-coumaroyl derivatives) . This is attributed to enhanced lipophilicity, facilitating cell membrane penetration . Conversely, 4'',6''-di-O-trans-p-coumaroyl substitution on a galactopyranoside () results in weaker cytotoxicity, suggesting that both the glycoside type (glucose vs. galactose) and acylation position influence bioactivity .

Diglycosides (e.g., kaempferol-3-O-robino-side-7-O-glucoside in ) show reduced bioactivity compared to acylated monoglycosides, likely due to steric hindrance .

Biological Activity Trends: Anti-diabetic activity: Di-acylated compounds (2',6' or 2'',6'') show stronger inhibition of AGEs and AR than mono-acylated variants, as seen in Castanea mollissima studies . Antimicrobial specificity: The 2',6'-di-O-trans-p-coumaroyl derivative uniquely disrupts bacterial membrane integrity, while analogs like kaempferol-3-O-galactopyranoside () lack this effect .

Preparation Methods

Alkylation-Cyclization-Chlorination Sequence

The most widely documented approach involves sequential alkylation, cyclization, and chlorination. Starting with 3-hydroxybenzoic acid derivatives, the 2-methoxyethoxy group is introduced via nucleophilic substitution. For instance, 3-hydroxybenzoic acid reacts with 2-bromoethyl methyl ether in dimethylformamide (DMF) under alkaline conditions (K₂CO₃) to yield 3-(2-methoxyethoxy)benzoic acid. Subsequent conversion to the corresponding amide (via reaction with thionyl chloride and ammonium hydroxide) enables cyclization with formamide at 160–180°C, forming 7-(2-methoxyethoxy)quinazolin-4-one. Chlorination using phosphorus oxychloride (POCl₃) at reflux replaces the 4-ketone with chlorine, yielding the target compound.

Nitration-Reduction-Formylation Pathway

Alternative routes adapt methodologies from erlotinib synthesis. Here, 3-(2-methoxyethoxy)benzaldehyde undergoes nitration at the ortho position (relative to the aldehyde group) using HNO₃/H₂SO₄, followed by reduction with H₂/Pd-C to generate 2-amino-4-(2-methoxyethoxy)benzonitrile. Formylation with dimethylformamide dimethyl acetal (DMF-DMA) produces a formamidine intermediate, which cyclizes in acetic acid with 3-ethynylaniline to form the quinazoline core. Final treatment with HCl/MeOH affords the hydrochloride salt, though neutralization yields the free base.

Direct Functionalization of Quinazoline Core

Post-cyclization alkylation offers a divergent strategy. 4-Chloro-7-hydroxyquinazoline, synthesized via cyclization of 2-aminobenzoic acid derivatives, undergoes O-alkylation with 2-methoxyethyl chloride in acetone/K₂CO₃. This method circumvents multi-step functionalization but requires access to 7-hydroxyquinazoline precursors, which are less commonly reported.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

The alkylation-cyclization route achieves moderate yields (50–65%) but demands stringent temperature control during cyclization. In contrast, nitration-reduction approaches report higher yields (70–85%) but involve hazardous nitrating agents and pressurized hydrogenation. Direct alkylation post-cyclization suffers from lower yields (30–45%) due to poor reactivity of the hydroxyquinazoline intermediate.

Scalability and Industrial Feasibility

The use of POCl₃ in chlorination poses safety and waste management challenges, though it remains the most scalable method for introducing the 4-chloro group. Catalytic hydrogenation (e.g., PtO₂ in nitro reduction) is cost-prohibitive for large-scale synthesis, favoring alternative reductants like ammonium formate.

Regioselectivity and Byproduct Formation

Nitration regiochemistry critically influences intermediate purity. Electron-donating 2-methoxyethoxy groups direct nitration to the ortho and para positions, necessitating careful isolation of the desired nitro isomer. Byproducts from over-alkylation (e.g., di-substituted derivatives) are mitigated using stoichiometric alkylating agents and controlled reaction times.

Experimental Optimization and Novel Approaches

Solvent and Catalyst Screening

Replacing DMF with N-methylpyrrolidone (NMP) in alkylation improves yields by 12–15% due to enhanced solubility of phenolic intermediates. Similarly, employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates O-alkylation kinetics, reducing reaction times from 24 h to 8 h.

Green Chemistry Initiatives

Recent advances substitute POCl₃ with trichloroisocyanuric acid (TCCA) in chlorination, reducing toxic byproducts. Microwave-assisted cyclization (150°C, 30 min) decreases energy consumption by 40% compared to conventional heating.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.